molecular formula C19H20N6O4 B11256841 N~4~-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

N~4~-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11256841
M. Wt: 396.4 g/mol
InChI Key: HKQBUZAAVBHPGZ-UHFFFAOYSA-N
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Description

N4-(4-ethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of ethoxy and methoxy substituents on the phenyl rings, as well as a nitro group on the pyrimidine ring

Properties

Molecular Formula

C19H20N6O4

Molecular Weight

396.4 g/mol

IUPAC Name

4-N-(4-ethoxyphenyl)-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C19H20N6O4/c1-3-29-15-10-6-12(7-11-15)21-18-16(25(26)27)17(20)23-19(24-18)22-13-4-8-14(28-2)9-5-13/h4-11H,3H2,1-2H3,(H4,20,21,22,23,24)

InChI Key

HKQBUZAAVBHPGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-ethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving suitable precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.

    Substitution Reactions: The ethoxy and methoxy groups are introduced through nucleophilic aromatic substitution reactions. This involves reacting the pyrimidine core with ethoxy and methoxy substituted anilines under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N4-(4-ethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products Formed

    Reduction: Formation of corresponding amines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N4-(4-ethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is investigated for its antimicrobial properties and potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of N4-(4-ethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with cellular targets such as DNA and enzymes. The nitro group can undergo reduction to form reactive intermediates that can bind to DNA, leading to strand breaks and inhibition of replication. Additionally, the compound can inhibit key enzymes involved in cell proliferation, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N4-(4-methoxyphenyl)-N2-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine: Similar structure but with reversed positions of ethoxy and methoxy groups.

    N4-(4-ethoxyphenyl)-N2-(4-methoxyphenyl)-5-aminopyrimidine-2,4,6-triamine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N4-(4-ethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties

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